molecular formula C8H13NO2 B6163684 1-oxa-8-azaspiro[4.5]decan-7-one CAS No. 2049583-97-1

1-oxa-8-azaspiro[4.5]decan-7-one

Cat. No.: B6163684
CAS No.: 2049583-97-1
M. Wt: 155.2
InChI Key:
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Description

1-oxa-8-azaspiro[45]decan-7-one is a heterocyclic compound featuring a spiro structure, which means it has two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-oxa-8-azaspiro[4.5]decan-7-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of a suitable amine with a cyclic ketone in the presence of a catalyst to form the spiro compound.

Example Synthetic Route:

    Starting Materials: An appropriate amine and a cyclic ketone.

    Catalyst: A Lewis acid such as aluminum chloride.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere at elevated temperatures (e.g., 80-120°C) to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-oxa-8-azaspiro[4.5]decan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the spiro structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1-oxa-8-azaspiro[4.5]decan-7-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a scaffold in drug design, particularly for compounds targeting the central nervous system.

    Materials Science: The unique spiro structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-oxa-8-azaspiro[4.5]decan-7-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The spiro structure allows for a unique interaction with biological targets, potentially leading to high specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with a similar structure but different functional groups.

    1-oxa-8-azaspiro[4.5]decan-3-ol: A related compound with an alcohol group instead of a ketone.

Uniqueness

1-oxa-8-azaspiro[4.5]decan-7-one is unique due to its specific functional groups and the position of the spiro junction. This uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2049583-97-1

Molecular Formula

C8H13NO2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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